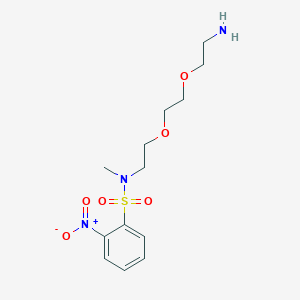
3-Fluoro-4-(1-hydroxyethyl)-benzoate de méthyle
Vue d'ensemble
Description
Boronic acids and their esters are commonly used in organic synthesis . They are generally stable and easy to handle, making them important to organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of a novel guanidine derivative was confirmed by IR, 1H-, 13C-NMR spectroscopic data, as well as mass spectrometry, and elementary analysis .Chemical Reactions Analysis
Boronic acids and their esters can undergo various reactions. For example, they can undergo functionalizing deboronation . Protodeboronation of alkyl boronic esters is also possible .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, phenylboronic acid is a white powder, soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique
Drug Design and Delivery
Les acides boroniques et leurs esters, y compris le “3-Fluoro-4-(1-hydroxyethyl)-benzoate de méthyle”, sont des composés hautement considérés pour la conception de nouveaux médicaments et de dispositifs d’administration de médicaments . Ils sont particulièrement adaptés comme porteurs de bore pour la thérapie de capture de neutrons .
Neutron Capture Therapy
La thérapie de capture de neutrons est un type de radiothérapie utilisée pour traiter le cancer. Dans cette thérapie, un médicament porteur de bore est administré au patient, qui s’accumule sélectivement dans les cellules tumorales. La tumeur est ensuite irradiée avec des neutrons, qui sont capturés par les atomes de bore, ce qui entraîne l’émission de particules alpha de haute énergie qui tuent les cellules cancéreuses .
Hydrolysis Studies
Les esters boroniques, y compris le “this compound”, ne sont que marginalement stables dans l’eau . Par conséquent, ils peuvent être utilisés dans des études pour comprendre la cinétique de l’hydrolyse, en particulier à pH physiologique . Cette connaissance est cruciale lorsque l’on envisage ces composés à des fins pharmacologiques .
Protodeboronation
La protodéboronation est un processus où un atome de bore est remplacé par un atome d’hydrogène. Ce processus n’est pas bien développé pour les esters boroniques . Par conséquent, le “this compound” pourrait être utilisé dans la recherche pour développer de nouvelles méthodes de protodéboronation des esters boroniques .
Anti-Markovnikov Hydromethylation
Couplée à une homologation Matteson-CH2, la protodéboronation permet une hydrométhylation formelle d’alcène anti-Markovnikov, une transformation précieuse mais inconnue . Cela pourrait être une autre application potentielle du “this compound” dans la recherche .
Synthesis of Complex Molecules
La protodéboronation des esters boroniques a été utilisée dans la synthèse totale formelle de molécules complexes telles que la δ-®-conicéine et l’indolizidine 209B . Par conséquent, le “this compound” pourrait potentiellement être utilisé dans la synthèse d’autres molécules complexes .
Mécanisme D'action
3-F-4-HEBA binds to specific receptors on the cell membrane, which triggers a conformational change in the receptor. This conformational change activates a series of biochemical and physiological processes, which leads to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-F-4-HEBA depend on the target receptor and the type of compound that it is bound to. In general, 3-F-4-HEBA has been shown to have a variety of effects, including the stimulation of cell proliferation, the inhibition of cell death, the stimulation of protein synthesis, the inhibition of protein degradation, and the modulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 3-F-4-HEBA in laboratory experiments are its versatility, its low toxicity, and its low cost. The main limitation of using 3-F-4-HEBA is that it is not specific to any particular receptor, so it may not be suitable for experiments that require specificity.
Orientations Futures
The future directions for 3-F-4-HEBA research include further exploration of its biochemical and physiological effects, as well as the development of more specific compounds that can be used to target specific receptors. Additionally, further research into the mechanism of action of 3-F-4-HEBA may lead to the development of more effective compounds for treating various diseases. Finally, 3-F-4-HEBA may be used in the development of novel drug delivery systems that can be used to target specific tissues or organs.
Safety and Hazards
Safety and hazards associated with a compound depend on its structure and properties. For example, phenylboronic acid has a hazard statement of H302 and precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZZRNVDOCSWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(=O)OC)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265732 | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134776-52-5 | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134776-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





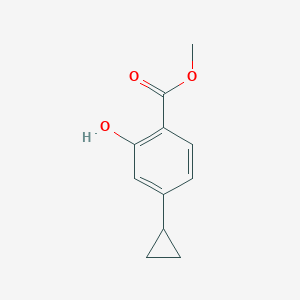

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)

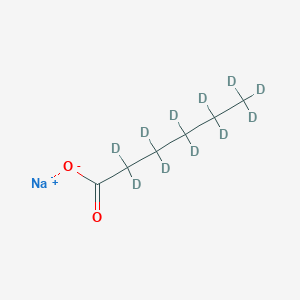
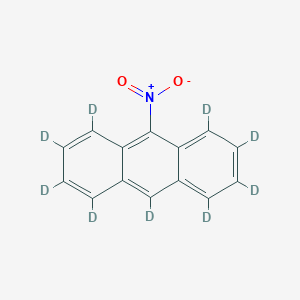


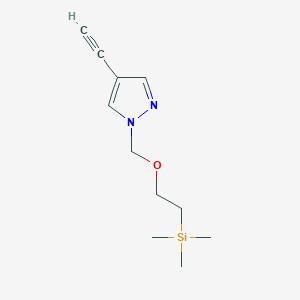
![Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B1472668.png)
